molecular formula C13H18N2O7 B4942340 N-(2-methyl-5-nitrophenyl)-beta-L-idofuranosylamine

N-(2-methyl-5-nitrophenyl)-beta-L-idofuranosylamine

Cat. No. B4942340
M. Wt: 314.29 g/mol
InChI Key: OGMMHVDSLPLLTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methyl-5-nitrophenyl)-beta-L-idofuranosylamine, commonly known as MNPA, is a nitrogen-containing heterocyclic compound that has been extensively studied for its potential applications in scientific research. MNPA is a derivative of the sugar molecule idofuranosylamine and is synthesized through a multi-step process.

Mechanism of Action

MNPA works by binding to the active site of glycosidases, where it undergoes hydrolysis to release a fluorescent product. The fluorescence of this product is then measured to determine the activity of the enzyme.
Biochemical and Physiological Effects:
MNPA has no known direct biochemical or physiological effects on living organisms. It is primarily used as a research tool in vitro.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MNPA as a fluorescent probe is its high sensitivity and specificity for glycosidases. It can detect these enzymes at very low concentrations and can distinguish between different types of glycosidases. However, MNPA has some limitations in terms of its stability and solubility, which can affect its performance in certain experimental conditions.

Future Directions

There are several potential future directions for the use of MNPA in scientific research. One area of interest is the development of MNPA-based probes for other types of enzymes, such as proteases and phosphatases. Another potential application is the use of MNPA in vivo, where it could be used to monitor the activity of glycosidases in living organisms. Additionally, MNPA could be modified to improve its stability and solubility, making it more versatile for use in different experimental conditions.

Synthesis Methods

The synthesis of MNPA involves several steps, starting with the protection of the amine group of idofuranosylamine. This is followed by the introduction of the nitro group at the 5-position of the phenyl ring through a nitration reaction. The final step involves the deprotection of the amine group to obtain MNPA.

Scientific Research Applications

MNPA has been widely used in scientific research as a fluorescent probe for the detection of glycosidases, which are enzymes that break down glycosidic bonds in carbohydrates. The fluorescence of MNPA is quenched in the presence of glycosidases, making it a useful tool for the detection and quantification of these enzymes.

properties

IUPAC Name

2-(1,2-dihydroxyethyl)-5-(2-methyl-5-nitroanilino)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O7/c1-6-2-3-7(15(20)21)4-8(6)14-13-11(19)10(18)12(22-13)9(17)5-16/h2-4,9-14,16-19H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMMHVDSLPLLTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC2C(C(C(O2)C(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-Dihydroxyethyl)-5-(2-methyl-5-nitroanilino)oxolane-3,4-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.